1-(1-Azidoethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzotriazole ring, which is a heterocyclic compound containing nitrogen atoms, and an azidoethyl group attached to it. The presence of the azide group makes this compound highly reactive and useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole can be synthesized through a multi-step process. One common method involves the reaction of 1H-1,2,3-benzotriazole with 1-bromo-2-azidoethane under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The azide group is introduced through nucleophilic substitution, where the bromine atom is replaced by the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of benzotriazole.
Reduction: Aminoethyl-benzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Azidoethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely known as the Huisgen cycloaddition or click reaction. This reaction is highly efficient and selective, making it valuable in various applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.
Comparison with Similar Compounds
1-Azidoethyl-5H-tetrazole: Another azide-containing compound used in energetic materials.
1-Ethyl-5H-tetrazole: Similar structure but lacks the azide group, making it less reactive.
Uniqueness: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the benzotriazole ring and the azide group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The azide group allows for efficient click chemistry reactions, while the benzotriazole ring provides structural stability.
Properties
IUPAC Name |
1-(1-azidoethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-6(10-12-9)14-8-5-3-2-4-7(8)11-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYERLAVEQFCLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N=[N+]=[N-])N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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